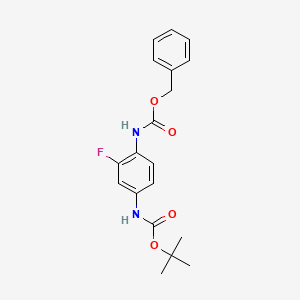
Methyl 6-(1,1-difluoroethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(1,1-difluoroethyl)picolinate is a chemical compound belonging to the picolinic acid derivatives It is characterized by the presence of a difluoroethyl group attached to the sixth position of the picolinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(1,1-difluoroethyl)picolinate typically involves the introduction of the difluoroethyl group to the picolinic acid framework. One common method is the reaction of picolinic acid with difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-(1,1-difluoroethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoroethyl group to other functional groups, such as ethyl or methyl groups.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce simpler alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(1,1-difluoroethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the field of antifungal and antibacterial agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 6-(1,1-difluoroethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with metabolic pathways. For instance, its derivatives have been shown to inhibit the growth of certain microorganisms by targeting essential proteins or enzymes involved in their survival.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(1,1-difluoroethyl)picolinate: This compound has a similar structure but with the difluoroethyl group attached to the fourth position of the picolinic acid ring.
Halauxifen-methyl: A picolinic acid derivative used as a herbicide, known for its high herbicidal activity.
Florpyrauxifen-benzyl: Another picolinic acid-based herbicide with a different substitution pattern.
Uniqueness: Methyl 6-(1,1-difluoroethyl)picolinate is unique due to the specific positioning of the difluoroethyl group, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications and the development of specialized derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C9H9F2NO2 |
|---|---|
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
methyl 6-(1,1-difluoroethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9F2NO2/c1-9(10,11)7-5-3-4-6(12-7)8(13)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
NHOOYZKXXHHRSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC(=N1)C(=O)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)

![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)

![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)









